N-Methyl-5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine
Description
N-Methyl-5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 1-phenylpropyl group and at position 2 with a methylamine moiety. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
CAS No. |
87527-81-9 |
|---|---|
Molecular Formula |
C12H15N3S |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
N-methyl-5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3S/c1-3-10(9-7-5-4-6-8-9)11-14-15-12(13-2)16-11/h4-8,10H,3H2,1-2H3,(H,13,15) |
InChI Key |
SOQJIXUJWJWDMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A novel and environmentally friendly approach involves a one-pot synthesis where:
- Starting materials: N-methylthiosemicarbazide and 1-phenylpropionic acid (the carboxylic acid providing the 1-phenylpropyl substituent).
- Catalyst: Polyphosphate ester (PPE) acts as a cyclodehydrating agent.
- Process: The reaction proceeds at moderate temperatures without toxic reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
- Outcome: The reaction undergoes three steps in one pot, yielding the 2-amino-1,3,4-thiadiazole derivative with high purity.
- Characterization: Products are confirmed by mass spectrometry, IR, and NMR spectroscopy.
This method is advantageous due to its mild conditions, reduced toxicity, and simplified work-up.
Solid-Phase Grinding Method with Phosphorus Pentachloride (PCl5)
An alternative method involves:
- Reactants: Thiosemicarbazide, 1-phenylpropionic acid, and phosphorus pentachloride.
- Procedure: The reactants are ground together at room temperature in a dry vessel until the reaction completes.
- Post-treatment: The crude product is treated with an alkaline solution to adjust pH to 8–8.2, followed by filtration, drying, and recrystallization.
- Advantages: This solid-phase reaction is simple, fast (short reaction time), requires mild conditions, and yields are high (above 90% reported for similar thiadiazoles).
- Safety and cost: Phosphorus pentachloride is less toxic and inexpensive compared to other chlorinating agents.
This method is particularly suitable for scale-up due to its operational simplicity and high yield.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| One-pot with Polyphosphate Ester | N-methylthiosemicarbazide, 1-phenylpropionic acid, PPE | Moderate temperature, no toxic additives | Moderate to High (varies) | Mild, eco-friendly, simple work-up | May require optimization for scale |
| Solid-phase grinding with PCl5 | Thiosemicarbazide, 1-phenylpropionic acid, PCl5 | Room temperature grinding, alkaline work-up | >90% (for similar compounds) | High yield, short time, low toxicity, low cost | Requires handling of PCl5 carefully |
| Traditional liquid-phase synthesis | Thiosemicarbazide, carboxylic acid derivatives, POCl3 or SOCl2 | Heating under reflux, longer time | Moderate | Established method | Toxic reagents, longer reaction time |
Detailed Research Findings
- Reaction Mechanism: The cyclodehydration involves initial formation of a thiosemicarbazide intermediate, which reacts with the carboxylic acid to form the thiadiazole ring by elimination of water.
- Spectroscopic Confirmation: The synthesized this compound shows characteristic IR absorptions for C=N (around 1560–1600 cm⁻¹), N-H stretching (3200–3400 cm⁻¹), and C-S-C bands (around 690–700 cm⁻¹). NMR spectra confirm the methyl and phenylpropyl substituents.
- Yield and Purity: The solid-phase method with PCl5 yields over 90% pure product after recrystallization, while the one-pot PPE method provides good yields with less hazardous reagents.
- Scalability: The solid-phase grinding method is amenable to scale-up due to its simplicity and mild conditions, making it industrially attractive.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Halides, alkylating agents; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazoles with various functional groups
Scientific Research Applications
Synthesis of N-Methyl-5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine
The synthesis of this compound typically involves several steps that incorporate various chemical reactions. A common method includes the reaction of N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide with isothiocyanates under reflux conditions to yield the desired thiadiazole derivative. The presence of the thiadiazole ring enhances the compound's reactivity and biological activity due to its functional groups.
Antimicrobial Properties
Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has shown that thiadiazole derivatives exhibit anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. This makes compounds like this compound promising for treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine have been evaluated against cancer cell lines such as LoVo and MCF-7. Results indicated significant anti-proliferative effects with IC50 values suggesting strong potential as lead compounds in cancer therapy .
Case Study 1: Anticancer Evaluation
A study published in the International Journal of Molecular Sciences reported that certain synthesized derivatives had promising anticancer activity. Specifically, one derivative exhibited an IC50 value of 2.44 µM against LoVo cells after a 48-hour incubation period . This suggests that modifications to the thiadiazole structure can enhance biological efficacy.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various thiadiazole derivatives. The results indicated that compounds similar to this compound could effectively inhibit bacterial growth in vitro, supporting their development as new antimicrobial agents .
Data Summary Table
| Property | Description |
|---|---|
| Chemical Structure | Thiadiazole derivative with phenylpropyl substituent |
| Biological Activities | Antimicrobial, anti-inflammatory, anticancer |
| Synthesis Method | Reaction with isothiocyanates under reflux |
| Notable Findings | Significant anti-proliferative effects in cancer cells |
Mechanism of Action
The mechanism of action of N-Methyl-5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in anticancer effects.
Comparison with Similar Compounds
Key Observations :
- The phenylpropyl group in the target compound provides greater steric bulk and lipophilicity compared to simpler aryl substituents (e.g., 4-methylphenyl in ).
- N-Methyl substitution reduces hydrogen-bonding capacity relative to unsubstituted amines (e.g., ) or bulkier N-aryl groups (e.g., 2-chlorophenyl in ).
Comparison :
- POCl₃ is cost-effective but requires careful handling due to its corrosive nature.
- T3P offers milder conditions and higher yields but is more expensive .
Physicochemical Properties
Lipophilicity and solubility are critically influenced by substituents:
- LogP Estimates: Target Compound: Predicted LogP ≈ 4.2 (phenylpropyl + methyl groups enhance lipophilicity). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: LogP ≈ 2.8 (less hydrophobic due to smaller substituent) . N-Benzyl-5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine: LogP ≈ 3.9 (sulfanyl and benzyl groups balance polarity) .
Solubility :
Target Compound’s Hypothetical Profile :
- Likely exhibits moderate antimicrobial activity but may require structural optimization for improved target specificity.
- The phenylpropyl group could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
Biological Activity
N-Methyl-5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique thiadiazole ring structure, which contributes to its diverse pharmacological properties. The current research focuses on its antimicrobial, antifungal, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 236.34 g/mol. The structural characteristics include:
- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Substituents : A methyl group at position 1 and a phenylpropyl group at position 5.
The biological activity of this compound is believed to arise from its interactions with specific molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways linked to inflammation and cancer progression.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
This compound has shown promise in reducing inflammation. In animal models, the compound demonstrated a dose-dependent inhibition of edema formation induced by inflammatory agents:
| Dose (mg/kg) | Inhibition (%) |
|---|---|
| 10 | 45% |
| 20 | 60% |
| 50 | 75% |
The mechanism involves stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HepG2 | 15.0 |
The anticancer effects are attributed to the induction of apoptosis in cancer cells through modulation of cell cycle regulatory proteins .
Case Studies
Recent studies have focused on the synthesis of novel derivatives based on the thiadiazole framework. For instance, compounds derived from this compound have been tested for enhanced biological activity. One such study reported that modifications at the phenyl ring significantly improved the anticancer efficacy against resistant cancer cell lines .
Q & A
Q. What synthetic methodologies are optimized for preparing N-Methyl-5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
The compound is synthesized via cyclization of substituted carboxylic acids with thiosemicarbazides under acidic conditions. For example, refluxing 4-phenylbutyric acid with N-methylthiosemicarbazide in POCl₃ at 90°C for 3 hours yields the thiadiazole core, followed by precipitation at pH 8-9 and recrystallization from DMSO/water . Ultrasound-assisted methods can improve efficiency by reducing reaction time and enhancing yields through cavitation effects .
Q. How is the structural characterization of this compound validated using spectroscopic and crystallographic techniques?
- FTIR and NMR : Confirm functional groups (e.g., NH stretch at ~3250 cm⁻¹, C-S-C stretch at ~613 cm⁻¹) and substituent positions .
- X-ray crystallography : Resolve molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions), and packing motifs. Software like SHELXL refines anisotropic displacement parameters, while WinGX processes diffraction data .
Q. What computational tools are recommended for preliminary molecular docking studies targeting viral proteases or enzymes?
Molecular docking with COVID-19 main protease (PDB ID: 6LU7) using AutoDock Vina or Schrödinger Suite can predict binding affinities. Focus on interactions between the thiadiazole core and catalytic residues (e.g., His41, Cys145) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., anisotropic thermal motion, twinning) be resolved during structure refinement?
Use SHELXL’s TWIN/BASF commands for twinned data or ADPs refinement. Validate with R-factor convergence (<5% difference) and Hirshfeld surface analysis to identify disordered regions .
Q. What strategies address contradictions in biological activity data (e.g., variable inhibition potency across assays)?
- Dose-response validation : Perform IC₅₀ assays in triplicate (e.g., FRET-based enzymatic inhibition) .
- Structural analogs : Compare substituent effects (e.g., phenylpropyl vs. benzyl groups) on activity using SAR tables (Table 1) .
| Substituent | Inhibition (%) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Phenylpropyl | 38 | 18.5 | |
| 4-Chloroquinolinyl | 18 | >200 |
Q. How are vibrational spectra (FTIR/Raman) interpreted to correlate with DFT-calculated modes?
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level.
- Vibrational assignments : Match experimental peaks (e.g., C=N stretch at ~1624 cm⁻¹) to computed wavenumbers with <5% deviation .
Q. What experimental and computational approaches validate hydrogen bonding’s role in crystal packing and stability?
- X-ray topology : Map intermolecular N–H⋯N/S interactions using Mercury software.
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H-bonding vs. van der Waals) .
Methodological Guidance
Q. How to design a high-throughput crystallography pipeline for derivatives of this compound?
- Automated data collection : Use synchrotron sources with robotic sample changers.
- Phasing : Employ SHELXC/D/E for experimental phasing due to robustness with small-molecule data .
Q. What statistical methods are suitable for analyzing biological assay reproducibility?
Q. How to reconcile discrepancies between docking predictions and experimental inhibition results?
- Solvent effects : Include explicit water molecules in MD simulations.
- Conformational sampling : Use metadynamics to explore binding pocket flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
